molecular formula C7H12ClNO3 B13591433 4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride

4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride

Cat. No.: B13591433
M. Wt: 193.63 g/mol
InChI Key: BYYHUEZKZFMSJI-UHFFFAOYSA-N
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Description

4-Amino-2-oxabicyclo[221]heptane-1-carboxylicacidhydrochloride is a bicyclic compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method involves the cycloaddition reaction, where simple starting materials undergo a [4+2] cycloaddition to form the bicyclic structure . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, alkoxides, and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride is unique due to its specific combination of functional groups and the presence of the oxabicyclo ring system. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

IUPAC Name

4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO3.ClH/c8-6-1-2-7(3-6,5(9)10)11-4-6;/h1-4,8H2,(H,9,10);1H

InChI Key

BYYHUEZKZFMSJI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1(CO2)N)C(=O)O.Cl

Origin of Product

United States

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